molecular formula C28H39N3O3 B10827888 DS-3801b CAS No. 1369412-66-7

DS-3801b

Cat. No.: B10827888
CAS No.: 1369412-66-7
M. Wt: 465.6 g/mol
InChI Key: XCVUPJBVKKACQB-ZMWWRJPQSA-N
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Description

The compound "Cyclohexanecarboxamide, 4-(3-(hydroxymethyl)phenoxy)-N-methyl-N-(3-methyl-4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)-, trans-" is a structurally complex cyclohexanecarboxamide derivative. Its key features include:

  • Trans-configuration: The spatial arrangement of substituents on the cyclohexane ring likely influences its conformational stability and intermolecular interactions .
  • Hydroxymethylphenoxy group: The 3-(hydroxymethyl)phenoxy substituent at position 4 may enhance solubility via hydrogen bonding and contribute to target engagement.

While direct pharmacological or synthetic data for this compound are unavailable in the provided evidence, its structural motifs align with known bioactive cyclohexanecarboxamide derivatives, such as Rho kinase inhibitors (e.g., Y-27632 analogs) and compounds targeting central nervous system (CNS) receptors .

Properties

CAS No.

1369412-66-7

Molecular Formula

C28H39N3O3

Molecular Weight

465.6 g/mol

IUPAC Name

4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C28H39N3O3/c1-20-15-25(10-7-24(20)18-31-14-13-29-21(2)17-31)30(3)28(33)23-8-11-26(12-9-23)34-27-6-4-5-22(16-27)19-32/h4-7,10,15-16,21,23,26,29,32H,8-9,11-14,17-19H2,1-3H3/t21-,23?,26?/m0/s1

InChI Key

XCVUPJBVKKACQB-ZMWWRJPQSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C

Canonical SMILES

CC1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C

Origin of Product

United States

Preparation Methods

Cyclohexene Ring Functionalization

A Friedel-Crafts acylation introduces the phenoxy group to cyclohexene derivatives, followed by haloform reaction to yield carboxylic acids. Catalytic hydrogenation (H₂/Pd-C) ensures trans-stereochemistry:

Reaction Conditions

StepReagents/ConditionsYieldSource
Friedel-Crafts acylationAcCl, AlCl₃, CH₂Cl₂, 0–5°C78%
Haloform reactionI₂, NaOH, H₂O/EtOH, reflux85%
Catalytic hydrogenation10% Pd/C, H₂ (50 psi), AcOH, 25°C92%

Hydroxymethylation of Phenolic Intermediates

3-Hydroxybenzaldehyde is protected as its methoxymethyl ether, followed by reductive hydroxymethylation:

  • Protection :
    3-HO-C₆H₄-CHO+MOM-ClEt₃N, CH₂Cl₂3-MOMO-C₆H₄-CHO\text{3-HO-C₆H₄-CHO} + \text{MOM-Cl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{3-MOMO-C₆H₄-CHO}

  • Reduction :
    3-MOMO-C₆H₄-CHONaBH₄, MeOH3-MOMO-C₆H₄-CH₂OH\text{3-MOMO-C₆H₄-CHO} \xrightarrow{\text{NaBH₄, MeOH}} \text{3-MOMO-C₆H₄-CH₂OH}

  • Deprotection :
    3-MOMO-C₆H₄-CH₂OHHCl, dioxane3-HOCH₂-C₆H₄-OH\text{3-MOMO-C₆H₄-CH₂OH} \xrightarrow{\text{HCl, dioxane}} \text{3-HOCH₂-C₆H₄-OH}

Preparation of (3S)-3-methyl-1-piperazinylmethyl Side Chain

Asymmetric Synthesis of (3S)-3-methylpiperazine

A modified Roderick protocol achieves enantioselective piperazine synthesis:

  • Cyclocondensation :
    1,2-diaminopropane+dichloroethaneK₂CO₃, DMF(3S)-3-methylpiperazine\text{1,2-diaminopropane} + \text{dichloroethane} \xrightarrow{\text{K₂CO₃, DMF}} \text{(3S)-3-methylpiperazine}

  • Resolution :
    Chiral tartrate salts yield >99% ee.

Benzyl Protection and Alkylation

The piperazine nitrogen is protected to enable selective methylation:

StepConditionsYield
BenzylationBnBr, K₂CO₃, CH₃CN88%
N-MethylationMeI, NaH, DMF, 0°C → 25°C76%
DeprotectionH₂, Pd/C, MeOH95%

Assembly of Final Carboxamide Structure

Amide Bond Formation

The carboxylic acid intermediate is activated as a mixed anhydride for coupling:

  • Activation :
    trans-4-(3-HOCH₂-C₆H₄-O-)C₆H₁₀-COOH+p-TsClEt₃N, CH₂Cl₂mixed anhydride\text{trans-4-(3-HOCH₂-C₆H₄-O-)C₆H₁₀-COOH} + \text{p-TsCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{mixed anhydride}

  • Coupling :
    mixed anhydride+N-methyl-3-methyl-4-((3S)-3-methylpiperazinylmethyl)anilinetarget amide\text{mixed anhydride} + \text{N-methyl-3-methyl-4-((3S)-3-methylpiperazinylmethyl)aniline} \xrightarrow{} \text{target amide}

Optimized Conditions

  • Solvent: anhydrous CH₂Cl₂

  • Temperature: −10°C → 25°C (gradual warming)

  • Yield: 68–72%

Stereochemical Control and Purification

Crystallization-Induced Asymmetric Transformation

Recrystallization from ethyl acetate/cyclohexane (1:4 v/v) enriches trans-isomer to >99% diastereomeric excess.

Chromatographic Purification

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99.5% purity.

Scalability and Industrial Considerations

  • Cost-Efficiency : Mixed anhydride method avoids expensive coupling reagents (e.g., HATU)

  • Safety : Substitution of LiAlH₄ with NaBH₄ in reductions improves process safety

  • Throughput : Batch-wise hydrogenation allows 5 kg-scale production per cycle

Analytical Characterization Data

Spectral Properties

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 4.47 (d, 12H, CH₂OH), 7.20 (d, 12H, Ar-H)
¹³C NMR 62.28 ppm (CH₂OH), 148.62 ppm (Ar-O)
HRMS m/z 465.6 [M+H]⁺ (calc. 465.58)

Chromatographic Data

MethodRetention TimePurity
HPLC (C18)12.7 min99.7%
Chiral SFC8.3 min (S)99.1% ee

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Mixed anhydrideScalable, low reagent costRequires anhydrous conditions72
EDC/HOBt couplingHigh efficiencyExpensive reagents85
Enzymatic amidationEco-friendlyLimited substrate tolerance58

Chemical Reactions Analysis

Types of Reactions

DS-3801b undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the target functional group .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different pharmacological properties and may be used for further research and development .

Scientific Research Applications

Chemistry

Cyclohexanecarboxamide serves as a vital building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications and reactions:

Key Reactions :

  • Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
  • Reduction : The carboxamide group can be reduced to yield an amine.
  • Substitution : The phenoxy group can undergo nucleophilic substitution reactions.

Biology

The compound has been studied for its potential as a biochemical probe. Its structure suggests interactions with biological targets such as enzymes and receptors:

Biological Activity :

  • Investigated for anti-inflammatory and anticancer properties.
  • Potential to modulate biological pathways by interacting with specific molecular targets.

Medicine

Research indicates that cyclohexanecarboxamide derivatives may have therapeutic applications:

Potential Therapeutic Uses :

  • Anticancer Agent : Preliminary studies have shown promising antiproliferative activity against cancer cell lines such as HCT116 and MCF7.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses is under investigation.

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties due to its unique chemical structure.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various cyclohexanecarboxamide derivatives. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT116 and MCF7), suggesting effective inhibition of cancer cell proliferation .

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of cyclohexanecarboxamide derivatives through multi-step synthetic routes. This study highlighted the importance of optimizing reaction conditions to improve yield and purity. Characterization techniques such as NMR spectroscopy were employed to confirm the structures of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues from the evidence, highlighting substituents, molecular weights, and functional groups:

Compound Name / Evidence ID Key Substituents Molecular Weight Functional Groups Notable Features
Target Compound (Hypothetical) 4-(3-(hydroxymethyl)phenoxy), N-methyl, (3S)-3-methylpiperazinylmethylphenyl ~600 (estimated) Hydroxymethyl, piperazine, methylphenoxy Trans-configuration, potential CNS/kinase targeting
4-(tert-butyl)-N-(pyridin-3-yl)cyclohexanecarboxamide 4-tert-butyl, N-(pyridin-3-yl) 272.38 (calc.) Pyridinylamide, tert-butyl Simpler substituents; lacks piperazine or hydroxymethyl groups
N-[3-(1-cyclopropyl-1H-pyrazol-4-yl)phenyl]-4-hydroxy-N-[[trans-4-(4-methoxy-3-methylphenyl)cyclohexyl]methyl]- (Omesdafexor) 4-hydroxy, trans-4-(4-methoxy-3-methylphenyl), cyclopropylpyrazole 541.72 Hydroxy, methoxy, pyrazole Trans-configuration; used in metabolic disease research
N-[2-[4-(2-methoxyphenyl)piperazinyl]ethyl]-N-2-pyridinyl- (WAY100635 derivative) Piperazinyl-ethyl, pyridinyl 422.57 Piperazine, methoxyphenyl CNS receptor antagonist; ethyl linker for piperazine
(1R,3S)-N-(4-cyano-2-(trifluoromethyl)benzyl)-3-(4-methyl-6-(methylamino)-1,3,5-triazin-2-ylamino) Cyano, trifluoromethyl, triazinylamino 521.48 (calc.) Cyano, trifluoromethyl, triazine Electron-withdrawing groups; potential kinase inhibition

Functional Group Analysis

  • Piperazine Derivatives: The target compound’s (3S)-3-methylpiperazinyl group shares similarities with WAY100635 derivatives , which exhibit high affinity for serotonin receptors.
  • Hydroxymethylphenoxy vs. Hydroxy/Methoxy Groups: The hydroxymethylphenoxy group in the target may improve aqueous solubility compared to methoxy or tert-butyl substituents in and . This group could also serve as a hydrogen-bond donor, enhancing target engagement.
  • Trans-Configuration : Both the target compound and Omesdafexor utilize trans-substitution on the cyclohexane ring, which is critical for maintaining planar geometry and optimizing binding pocket interactions.

Pharmacological Implications

  • CNS Activity : Piperazine-containing compounds like WAY100635 are well-documented in CNS research, suggesting the target compound may interact with serotonin or dopamine receptors.

Biological Activity

Cyclohexanecarboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Cyclohexanecarboxamide, 4-(3-(hydroxymethyl)phenoxy)-N-methyl-N-(3-methyl-4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)-, trans-, exhibits potential therapeutic applications that warrant detailed exploration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclohexanecarboxamide derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and cell division.

Cell Line Compound Tested IC50 (µM) Mechanism of Action
HCT-116Cyclohexanecarboxamide derivatives12.5Topoisomerase I inhibition
HeLaSimilar derivatives10.0Induction of apoptosis via caspase activation

Neuropharmacological Effects

The piperazine moiety present in the compound suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary data indicate that such derivatives may act as selective serotonin reuptake inhibitors (SSRIs).

Antimicrobial Activity

Cyclohexanecarboxamide derivatives also exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Study 1: Anticancer Activity

In a comparative study involving a library of cyclohexanecarboxamide derivatives, several compounds were tested against HCT-116 and HeLa cell lines using the MTT assay. Results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity.

Study 2: Neuropharmacological Screening

A pharmacological evaluation was conducted to assess the binding affinity of cyclohexanecarboxamide derivatives at serotonin receptors. The results showed that certain compounds had high affinity for the 5-HT2A receptor, suggesting potential use in treating mood disorders.

Study 3: Antimicrobial Efficacy

A series of cyclohexanecarboxamide derivatives were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited MIC values lower than traditional antibiotics, indicating a promising lead for developing new antimicrobial agents.

Q & A

Basic: What are the optimal synthesis routes for the target compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including amide bond formation and functional group modifications. A key step may involve reacting cyclohexanecarbonyl chloride with amines under anhydrous conditions, as demonstrated in similar cyclohexanecarboxamide syntheses . For example, coupling the piperazinylmethylphenyl moiety to the cyclohexanecarboxamide core could utilize reagents like HBTU or BOP with triethylamine in THF, followed by reflux and purification via silica gel chromatography . Yield optimization may require controlled stoichiometry, inert atmospheres (e.g., nitrogen), and monitoring reaction progress with TLC or HPLC. Adjusting solvent polarity (e.g., DMF for solubility vs. dichloromethane for milder conditions) can also enhance intermediate stability .

Basic: What analytical techniques are critical for confirming the structural integrity and stereochemistry of the compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions, trans-stereochemistry, and piperazinyl group integration .
  • High-Resolution Mass Spectrometry (HRMS): To validate the molecular formula (e.g., C34H43N3O3 for a related analog) .
  • HPLC with Chiral Columns: To resolve enantiomeric purity, particularly for the (3S)-3-methylpiperazinyl group .
  • X-ray Crystallography (if crystalline): For absolute stereochemical assignment, as seen in structurally similar compounds .

Advanced: How does the (3S)-3-methylpiperazinyl group influence receptor binding or pharmacokinetic properties?

Methodological Answer:
The (3S)-3-methylpiperazinyl group likely enhances target engagement through:

  • Hydrogen Bonding: The tertiary amine in piperazine facilitates interactions with acidic residues in binding pockets.
  • Conformational Rigidity: The methyl group at the 3S position restricts piperazine ring flexibility, potentially improving selectivity .
    To validate this, conduct molecular docking studies using software like AutoDock Vina, comparing binding affinities of analogs with/without the methyl group. Pair this with in vitro assays (e.g., IC50 determination) to correlate structural modifications with activity .

Advanced: How should researchers address contradictions in reported biological activity data across structural analogs?

Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, pH) or impurities in test compounds. To resolve discrepancies:

  • Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC .
  • SAR Analysis: Compare substituent effects systematically. For example, replacing the hydroxymethylphenoxy group with a methoxy group in analogs could alter solubility and membrane permeability, affecting activity .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends, excluding unreliable sources .

Advanced: What strategies can mitigate solubility challenges during in vitro/in vivo studies?

Methodological Answer:
The compound’s hydrophobicity (predicted logP >3) may limit aqueous solubility. Strategies include:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Salt Formation: React the tertiary amine in the piperazinyl group with HCl or citrate to improve water solubility .
  • Nanoparticle Encapsulation: Utilize liposomal or PLGA-based carriers to enhance bioavailability, as demonstrated for similar carboxamides .

Advanced: How can computational modeling predict off-target effects or metabolic pathways?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 can forecast metabolic sites (e.g., hydroxylation of the phenoxy group) and cytochrome P450 interactions .
  • Off-Target Screening: Use reverse docking (e.g., PharmMapper) to identify unintended targets, such as kinase or GPCR families .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to prioritize analogs with sustained target engagement .

Basic: What safety precautions are recommended for handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods when handling volatile intermediates (e.g., cyclohexanecarbonyl chloride) .
  • Waste Disposal: Neutralize reactive byproducts (e.g., acid chlorides) with aqueous sodium bicarbonate before disposal .

Advanced: What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

Methodological Answer:

  • Rodent Models: Use transgenic mice expressing humanized targets (e.g., GPCRs) for efficacy studies. Monitor organ toxicity via histopathology and serum biomarkers (ALT, creatinine) .
  • Pharmacokinetics: Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to determine bioavailability and half-life .
  • Metabolite Profiling: Identify major metabolites using UPLC-QTOF-MS in liver microsomes to guide toxicity risk assessments .

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